molecular formula C46H46S2 B14179671 5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene CAS No. 922706-50-1

5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene

Cat. No.: B14179671
CAS No.: 922706-50-1
M. Wt: 663.0 g/mol
InChI Key: BBQSWXXIGLQBFI-UHFFFAOYSA-N
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Description

5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: is a complex organic compound that belongs to the family of bithiophenes These compounds are known for their unique electronic properties, making them of interest in various fields such as organic electronics, photovoltaics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene typically involves multiple steps, including the formation of the bithiophene core and the attachment of fluorenyl and dodecyl groups. Common synthetic routes may include:

    Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a bithiophene derivative and fluorenyl boronic acid.

    Stille Coupling: Another palladium-catalyzed reaction involving a stannylated bithiophene and a fluorenyl halide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene:

    Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Photovoltaics: The compound can be used in the active layer of organic solar cells, contributing to efficient light absorption and charge transport.

    Materials Science: Its structural features allow for the design of novel materials with specific mechanical and electronic properties.

Mechanism of Action

The mechanism by which 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The conjugated system of bithiophene and fluorenyl groups facilitates electron delocalization, enhancing its conductivity and optical properties. Molecular targets and pathways involved include:

    Charge Transport: The compound can facilitate the movement of electrons or holes in electronic devices.

    Light Absorption: Its structure allows for efficient absorption of light, making it useful in photovoltaic applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler bithiophene derivative without fluorenyl or dodecyl groups.

    Fluorene: A compound with a similar fluorenyl structure but lacking the bithiophene core.

    Poly(3-hexylthiophene): A polymer with a similar thiophene backbone but different side chains.

Uniqueness

5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: stands out due to its combination of fluorenyl and dodecyl groups, which impart unique electronic and physical properties. This makes it particularly suitable for applications requiring specific conductivity and solubility characteristics.

Properties

CAS No.

922706-50-1

Molecular Formula

C46H46S2

Molecular Weight

663.0 g/mol

IUPAC Name

2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C46H46S2/c1-2-3-4-5-6-7-8-9-10-11-14-32-17-20-40-36(27-32)31-38-30-35(19-22-42(38)40)44-24-26-46(48-44)45-25-23-43(47-45)34-18-21-41-37(29-34)28-33-15-12-13-16-39(33)41/h12-13,15-27,29-30H,2-11,14,28,31H2,1H3

InChI Key

BBQSWXXIGLQBFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7

Origin of Product

United States

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